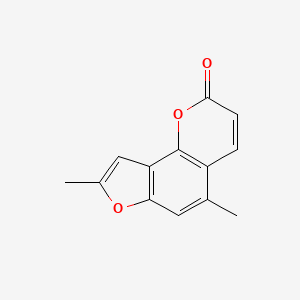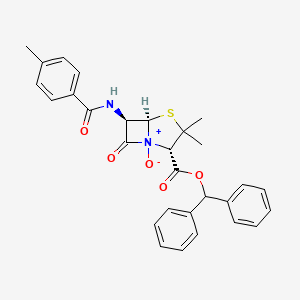
Benzhydryl 6-(4-methylbenzamido)penicillanate 4-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzhydryl 6-(4-methylbenzamido)penicillanate 4-oxide is a complex organic compound with the molecular formula C29H28N2O5S. It is known for its unique chemical structure, which combines elements of benzhydryl and penicillanate groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl 6-(4-methylbenzamido)penicillanate 4-oxide typically involves multiple steps, starting with the preparation of the benzhydryl and penicillanate precursors. These precursors are then reacted under specific conditions to form the final compound. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
Benzhydryl 6-(4-methylbenzamido)penicillanate 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvent systems to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Benzhydryl 6-(4-methylbenzamido)penicillanate 4-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of benzhydryl 6-(4-methylbenzamido)penicillanate 4-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzhydryl 6-(4-methylbenzamido)penicillanate 4-oxide include other benzhydryl derivatives and penicillanate analogs. These compounds share structural similarities but may differ in their chemical properties and biological activities .
Uniqueness
What sets this compound apart is its unique combination of benzhydryl and penicillanate groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
77887-68-4 |
|---|---|
Molecular Formula |
C29H28N2O5S |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
benzhydryl (2S,5R,6R)-3,3-dimethyl-6-[(4-methylbenzoyl)amino]-1-oxido-7-oxo-4-thia-1-azoniabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C29H28N2O5S/c1-18-14-16-21(17-15-18)25(32)30-22-26(33)31(35)24(29(2,3)37-27(22)31)28(34)36-23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-17,22-24,27H,1-3H3,(H,30,32)/t22-,24+,27-,31?/m1/s1 |
InChI Key |
BGRMBIBCGMDWSV-NQCKCMOBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N[C@H]2[C@@H]3[N+](C2=O)([C@H](C(S3)(C)C)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2C3[N+](C2=O)(C(C(S3)(C)C)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



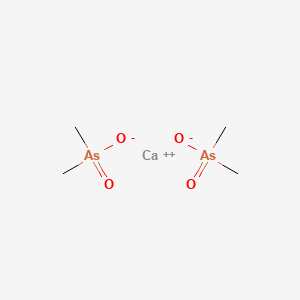
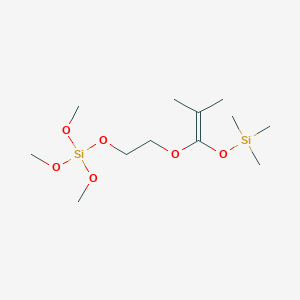

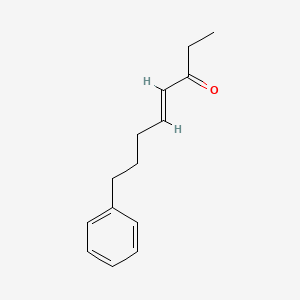
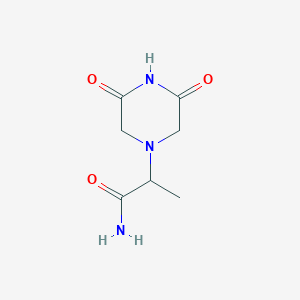
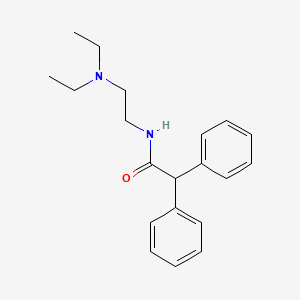
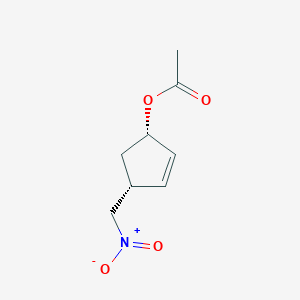


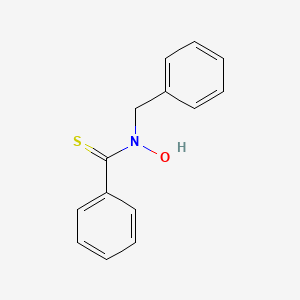
![Acetamide,N-ethyl-N-[2-(methylamino)ethyl]-](/img/structure/B13795169.png)

